6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
6-(2,4-Dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidine core fused with a pyridine moiety and substituted with a 2,4-dimethoxybenzyl group. The isothiazolo[4,5-d]pyrimidine scaffold is structurally analogous to triazolo[4,5-d]pyrimidines but replaces a nitrogen atom in the fused triazole ring with sulfur, altering electronic properties and biological interactions .
The compound’s 2-pyridyl substituent at position 3 and 2,4-dimethoxybenzyl group at position 6 likely influence its solubility, pharmacokinetics, and receptor-binding affinity. Such methods may apply to its preparation.
For example, 2-aryl-substituted triazolo[4,5-d]pyrimidines exhibit antiviral activity against herpes viruses at concentrations >4 µg/mL , while methylated isothiazolo derivatives (e.g., 4,6-dimethylisothiazolo[4,3-d]pyrimidine-5,7-dione) are cataloged as discontinued pharmaceutical candidates, possibly due to toxicity or efficacy limitations .
Properties
IUPAC Name |
6-[(2,4-dimethoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-12-7-6-11(14(9-12)27-2)10-23-18(24)17-16(21-19(23)25)15(22-28-17)13-5-3-4-8-20-13/h3-9H,10H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZIFNVYUHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found that similar compounds have been used in the detection of hg (ii) ions. The interaction between Hg (II) ions and the compound could suggest a potential target of action.
Mode of Action
It appears to interact with Hg (II) ions, causing a change in fluorescence emission. This suggests that the compound may bind to Hg (II) ions, altering its own physical properties in the process.
Biochemical Pathways
The interaction with hg (ii) ions suggests that it may play a role in pathways involving these ions.
Result of Action
The result of the compound’s action is a change in fluorescence emission when interacting with Hg (II) ions. This change can be used for the detection of these ions in a solution.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the compound has been shown to exhibit changes in fluorescence emission in a water solution at pH 7.00.
Biological Activity
The compound 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C15H15N3O3S
- Molecular Weight: 315.36 g/mol
- IUPAC Name: this compound
The compound features a complex structure that includes isothiazole and pyrimidine moieties, which are known to exhibit diverse biological activities.
Research indicates that compounds similar to this compound may interact with various molecular targets. These interactions can lead to:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Activity: Similar isothiazole derivatives have shown promising results against various bacterial strains.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Several studies have indicated that isothiazole derivatives possess significant antimicrobial properties. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, Staphylococcus aureus | 1.0 mg/mL |
| Similar Isothiazole Derivative | Bacillus subtilis | 0.833 mg/mL |
The compound's activity against E. coli and Staphylococcus aureus suggests potential utility in treating bacterial infections .
Anticancer Activity
Isothiazole derivatives have been studied for their anticancer effects. For example:
- A study demonstrated that certain derivatives induced apoptosis in human leukemia cell lines.
- The compound's mechanism may involve the inhibition of DNA synthesis or interference with cell cycle progression.
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of isothiazole derivatives showed that modifications in the chemical structure could enhance their activity against specific cancer cell lines .
- Antibacterial Screening : Compounds similar to the target compound were screened against a panel of bacteria, revealing significant inhibitory effects at low concentrations .
Scientific Research Applications
Research indicates that derivatives of isothiazolo[4,5-d]pyrimidines exhibit a range of biological activities:
-
Anticancer Activity :
- Isothiazolo[4,5-d]pyrimidines have shown promise as inhibitors of various kinases involved in cancer progression. For instance, studies have explored their role as inhibitors of cyclin G-associated kinase (GAK), which is implicated in cell cycle regulation and cancer cell proliferation .
- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against K562 cell lines (myelogenous leukemia) using SRB assay protocols to evaluate their growth inhibitory effects .
-
Antimicrobial Activity :
- The compound's structural features suggest potential antibacterial properties. Research on related pyrimidine derivatives indicates moderate to good antibacterial activity against strains such as E. coli and S. aureus.
- The mechanism of action may involve the inhibition of essential bacterial enzymes or interference with DNA synthesis pathways.
Case Studies and Research Findings
Several studies provide insights into the applications and efficacy of isothiazolo-pyrimidine derivatives:
- A study evaluating the biological activity of various 6-substituted pyrimidine-2,4-diones found that certain derivatives exhibited significant antibacterial properties and were subjected to further anticancer evaluation against different cell lines .
- Another research effort focused on synthesizing isothiazolo[4,5-b]pyridines as GAK inhibitors revealed that while some compounds did not exhibit expected inhibitory activity, they laid groundwork for further modifications to enhance efficacy .
Potential Applications
The unique structure of 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione opens avenues for diverse applications:
-
Cancer Therapeutics :
- Given its potential as a kinase inhibitor, further development could lead to new treatments for various cancers.
- Combination therapies may enhance efficacy when used alongside existing chemotherapeutic agents.
-
Antimicrobial Agents :
- The compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.
Chemical Reactions Analysis
Synthetic Routes for Isothiazolo-Pyrimidine-Diones
While no direct synthesis of the target compound is documented, analogous isothiazolo[5,4-b]pyridine derivatives (e.g., 2-(4,6-dimethyl-3-oxo-isothiazolo[5,4-b]pyridin-2-yl)-N-[2-(4-ethoxyphenyl)ethyl]acetamide ) involve:
-
Cyclocondensation of substituted pyridines with α-haloketones or isothiocyanates .
-
Stereoselective ring-closure reactions using aldehydes or phosgene, as seen in naphtho oxazino[3,2-c] benzoxazine derivatives .
Functionalization Reactions
For pyrimidine-2,4-dione scaffolds (e.g., 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione ):
-
Substitution at Position 3 : Reactivity with aryl halides or heteroaryl chlorides under Buchwald-Hartwig coupling conditions.
-
Alkylation : Use of alkylating agents (e.g., benzyl bromides) in basic media (K₂CO₃/DMF) to introduce groups at the N6 position.
Key Reaction Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Solvent-free, 100°C, SNP S-AT/SO₃H | 76–78 | |
| Michael Addition | Ethanol, NaOEt, reflux | 68–69 | |
| Cyclization | Piperidine, reflux | 82 |
Mechanistic Insights
-
Intermediate Formation : Reactions often proceed via tautomeric cyclic intermediates (e.g., 3,4-dihydropyrimidine-2(1H)-thione), confirmed by 2D NMR and HMQC experiments .
-
Regioselectivity : Steric and electronic factors dominate, favoring substitution at the pyrimidine C5 or C7 positions over competing sites .
Catalytic Systems
-
Nanocatalysts : SNP S-AT/SO₃H enables solvent-free, high-yield syntheses of pyrimidine derivatives (e.g., 5,9-dihydropyrimido-triazolo-pyrimidine-diones) .
-
Base Catalysts : Sodium ethoxide or piperidine facilitates intramolecular cyclization in thieno-pyridine systems .
Analytical Validation
-
1H/13C NMR : Critical for confirming regiochemistry (e.g., δ = 5.02 ppm for OCH₂ protons in bis-thienopyridines) .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z = 886 for compound 16a ) validate product structures .
Research Gaps and Recommendations
-
No direct data exists for the target compound. Future work should explore:
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce the 2-pyridyl group.
-
Protecting Group Strategies : Selective demethoxybenzylation under acidic conditions.
-
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Isothiazolo vs. Positional Isomerism: Isothiazolo[4,5-d] vs. [4,3-d] positioning alters ring fusion geometry, affecting molecular interactions (e.g., enzyme binding pockets) .
Substituent Effects :
- 2-Pyridyl Group : Present in both the target compound and 6-cyclopropyl analog, this moiety may facilitate π-π stacking with biological targets, but cyclopropyl substitution led to discontinuation, suggesting instability or off-target effects .
- Dimethoxybenzyl Group : The 2,4-dimethoxybenzyl substituent in the target compound could enhance solubility via methoxy groups while providing steric bulk for selective receptor interactions.
Biological Activity Trends: Antiviral Activity: 2-Aryl triazolo derivatives (e.g., 3n) show activity at >4 µg/mL, while non-substituted analogs are inactive . This highlights the importance of aryl/heteroaryl groups in antiviral efficacy. Toxicity Concerns: Hydroxy-substituted triazolo derivatives (e.g., 3-hydroxy-8-azaxanthine) exhibit tumorigenicity, underscoring the need for careful substituent selection .
Notes:
- The target compound’s synthesis may involve coupling a 2,4-dimethoxybenzyl group to a preformed isothiazolo[4,5-d]pyrimidine core, followed by introducing the 2-pyridyl substituent via cross-coupling reactions.
- Thionation (replacing carbonyl with thione groups) in triazolo analogs enhances electrophilicity and bioactivity , but similar modifications in isothiazolo derivatives remain unexplored in the evidence.
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step reactions, starting with the formation of the thiazolo[4,5-d]pyrimidine core. A validated route includes:
- Cyclocondensation : Reacting 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under sodium methylate catalysis to form the core .
- Alkylation : Introducing the 2,4-dimethoxybenzyl group via alkylation of the sodium salt of the core intermediate. Optimal conditions include a 1:1.2 molar ratio of core to alkylating agent, 60–80°C, and inert atmosphere to minimize oxidation .
- Pyridyl substitution : Attaching the 2-pyridyl group through nucleophilic aromatic substitution, requiring anhydrous DMF and catalytic CuI . Key optimizations: Monitor reaction progress via TLC, purify intermediates via silica gel chromatography (ethyl acetate/hexane gradient), and confirm yields via HPLC (>95% purity) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : ^1H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and pyridyl aromatic signals (δ 7.5–8.5 ppm). ^13C NMR confirms carbonyl carbons (δ 165–170 ppm) .
- IR : Key stretches include C=O (~1680 cm⁻¹) and C-S-C (~1260 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for the 3-pentyl derivative .
Q. What preliminary biological screening assays are recommended?
- Antiviral : Use human foreskin fibroblasts (HFF) infected with human cytomegalovirus (HCMV) at IC₅₀ concentrations (e.g., 3-pentyl derivatives show IC₅₀ = 0.8 µM) .
- Anticancer : Screen against HeLa or MCF-7 cells using MTT assays. Note that 5-(2-chlorophenyl) analogs exhibit IC₅₀ values <10 µM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of antiviral activity?
- Alkyl chain length : 3-pentyl and 3-hexyl derivatives show enhanced HCMV inhibition due to lipophilicity-driven membrane permeability. Replace with Z-2-alkenyl groups (e.g., 2-penten-1-yl) for improved therapeutic indices .
- Substituent positioning : 3-alkyl derivatives outperform 4-alkyl analogs (e.g., 6b vs. 1f), suggesting steric hindrance at the 4-position reduces target binding .
- Pyridyl modulation : Introduce electron-withdrawing groups (e.g., Cl) to the pyridine ring to enhance π-stacking with viral polymerase active sites .
Q. How can contradictory results in biological assays (e.g., cell-specific toxicity) be resolved?
- Standardize assays : Use identical cell lines (e.g., HFF for HCMV) and normalize compound concentrations via DMSO controls .
- Solubility adjustments : Employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to mitigate precipitation artifacts .
- Mechanistic validation : Conduct target engagement studies (e.g., viral DNA polymerase inhibition assays) to confirm on-target effects .
Q. What methodologies assess environmental persistence and ecotoxicity?
- Phase 1 (OECD 111) : Measure logP via shake-flask (predicted logP = 2.5–3.5) and hydrolysis half-life at pH 7–9 .
- Phase 2 (OECD 301F) : Evaluate biodegradability using respirometry; if <70% in 28 days, proceed to aquatic toxicity testing (Daphnia magna 48h EC₅₀) .
- Phase 3 : Model compartmental distribution (air, water, soil) using EQC, prioritizing soil adsorption studies due to moderate logP .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
